SOD1-Derlin-1 inhibitor-1

Amyotrophic Lateral Sclerosis Protein-Protein Interaction Inhibitor Endoplasmic Reticulum Stress

SOD1-Derlin-1 inhibitor-1 (56-20) is the definitive chemical probe for selectively disrupting the pathogenic SOD1mut-Derlin-1 protein-protein interaction—the initiating trigger of ER stress in ALS—without compromising the essential antioxidant enzymatic function of wild-type SOD1. Its 2,4-dibromophenyl thieno[2,3-b]pyridine-2-carboxamide scaffold is structurally validated to discriminate this PPI mechanism from generic SOD1 active-site inhibition, a critical differentiation from copper chelators or broad ER stress modulators. Procure 56-20 for SAR studies assessing the unique contribution of bromine substitutions to target binding and cellular permeability, and as a positive control in IP assays (IC50 7.11 μM) across 122 SOD1 mutants.

Molecular Formula C19H12Br2N4OS
Molecular Weight 504.2 g/mol
Cat. No. B1681031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSOD1-Derlin-1 inhibitor-1
SynonymsSOD1-Derlin-1 Inhibitor 56-20
Molecular FormulaC19H12Br2N4OS
Molecular Weight504.2 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Br)Br)N
InChIInChI=1S/C19H12Br2N4OS/c20-11-3-5-15(13(21)8-11)24-18(26)17-16(22)12-4-6-14(25-19(12)27-17)10-2-1-7-23-9-10/h1-9H,22H2,(H,24,26)
InChIKeyWBPMNEHAAMMXEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SOD1-Derlin-1 Inhibitor-1 (56-20): A First-in-Class Probe for ALS Target Engagement Studies


SOD1-Derlin-1 inhibitor-1 (also designated compound 56-20, CAS 840461-03-2) is a small-molecule probe that disrupts the protein-protein interaction (PPI) between mutant superoxide dismutase 1 (SOD1mut) and the ER-resident membrane protein Derlin-1 [1]. It possesses a molecular weight of 504.2 g/mol, the molecular formula C19H12Br2N4OS, and reported purity ≥98% . The compound is a thieno[2,3-b]pyridine-2-carboxamide derivative and is structurally distinct from alternative SOD1 pathway modulators that target enzymatic activity rather than pathogenic protein interaction [1].

Why Generic PPI Inhibitors Cannot Substitute for SOD1-Derlin-1 Inhibitor-1 in ALS Mechanism Studies


SOD1-Derlin-1 inhibitor-1 targets a highly specific pathogenic interface: the Derlin-1-binding region (DBR) on misfolded SOD1 mutants [1]. Unlike broad ER stress modulators or general SOD1 enzymatic inhibitors, which do not discriminate between wild-type and mutant SOD1 or address the toxic gain-of-function mechanism, this compound directly disrupts the initial trigger of ER stress in ALS pathogenesis [2]. Crucially, the compound does not inhibit the enzymatic activity of SOD1, a property that distinguishes it from copper chelators or active-site SOD1 inhibitors that may compromise essential antioxidant function [1]. Generic substitution with untested PPI disruptors fails because binding affinity is highly sensitive to specific halogen substitutions at the 2- and 4-positions of the phenyl ring—substitutions that govern both target engagement and cellular permeability in the structurally related analog series [3].

SOD1-Derlin-1 Inhibitor-1: Head-to-Head Quantitative Differentiation from Structurally Closest Analogs


In Vitro PPI Inhibition Potency: IC50 of 7.11 μM Against SOD1G93A-Derlin-1 Complex Formation

SOD1-Derlin-1 inhibitor-1 demonstrates an IC50 of 7.11 μM against the SOD1G93A-Derlin-1 complex, representing a measurable improvement in in vitro PPI inhibition potency compared to the parent hit compound #56 and structurally related analogs from the same chemical series [1]. The compound exhibits preferential binding to mutant SOD1 (SOD1G93A) with a Kd value of 81.1 μM [2]. This quantitative potency was established through systematic structure-activity relationship (SAR) optimization of the #56 scaffold and represents the primary in vitro differentiation metric for compound selection among the #56 analog series [3].

Amyotrophic Lateral Sclerosis Protein-Protein Interaction Inhibitor Endoplasmic Reticulum Stress

Chemical Structure Differentiation: Dibromo vs. Dichloro Substitution Pattern Defines the 56-20 Analog

SOD1-Derlin-1 inhibitor-1 (56-20) is chemically defined as 3-amino-N-(2,4-dibromophenyl)-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide, with a molecular formula of C19H12Br2N4OS and molecular weight of 504.2 g/mol . Its most closely related analog, 56-26, differs by the substitution of dibromo groups with dichloro groups on the phenyl ring, resulting in the formula C19H12Cl2N4OS with molecular weight 415.3 g/mol [1]. Both compounds share the identical thieno[2,3-b]pyridine-2-carboxamide core scaffold and were evaluated in parallel in in vitro IP assays using SOD1-Derlin-1 complexes purified from HEK293A lysates [2]. The dibromo substitution pattern of 56-20 confers distinct physicochemical properties including higher molecular weight, altered lipophilicity, and modified binding characteristics relative to the dichloro analog [3].

Medicinal Chemistry Structure-Activity Relationship Small Molecule Synthesis

SOD Enzymatic Activity Preservation: No Detectable Inhibition of SOD Function

SOD1-Derlin-1 inhibitor-1 (56-20) does not inhibit the enzymatic activity of superoxide dismutase, a critical selectivity attribute that distinguishes this compound from SOD1 active-site inhibitors and copper chelators [1]. Both 56-20 and its analog 56-26 were tested for effects on SOD enzymatic activity and showed no detectable inhibition [1]. This property is essential because wild-type SOD1 enzymatic function protects against oxidative stress; compounds that impair this function may cause unintended cellular toxicity. In contrast, alternative SOD1-targeting approaches such as antisense oligonucleotides (e.g., tofersen) reduce total SOD1 protein levels, including the functional wild-type enzyme, potentially compromising normal antioxidant defense [2].

Selectivity Profiling Off-Target Effects SOD1 Enzymatic Activity

Broad-Spectrum Activity Across SOD1 Mutants: Prevents Derlin-1 Interaction with 122 SOD1 Mutations

The chemical series from which SOD1-Derlin-1 inhibitor-1 (56-20) is derived was shown to prevent the interaction between Derlin-1 and 122 distinct SOD1 mutations in cell-based co-immunoprecipitation assays [1]. This broad-spectrum mutant coverage is a class-level characteristic established through screening of the #56 analog series and subsequent validation in the published study [1]. While the primary literature attributes this broad activity to the optimized analog 56-59 in cellular assays, 56-20 belongs to the same analog series that targets the conserved Derlin-1-binding region (DBR) on misfolded SOD1 and exhibits comparable in vitro PPI inhibition activity [2]. In contrast, antisense oligonucleotide therapies such as tofersen reduce SOD1 protein expression broadly but do not discriminate among specific SOD1 mutations at the PPI level and also deplete wild-type SOD1 [3].

Genetic ALS SOD1 Mutation Personalized Medicine

SOD1-Derlin-1 Inhibitor-1: Defined Research Applications Based on Quantitative Evidence


In Vitro SOD1G93A-Derlin-1 PPI Disruption and Target Engagement Validation

SOD1-Derlin-1 inhibitor-1 is validated for in vitro disruption of the SOD1G93A-Derlin-1 complex in immunoprecipitation (IP) assays, with an established IC50 of 7.11 μM [1]. Use this compound at 50 μM (16 h incubation) for reliable complex inhibition in purified protein or HEK293A lysate systems expressing Flag-SOD1G93A and Derlin-1-HA [1]. For binding affinity studies, use 250 nM (6 h incubation) with SOD1G93A to measure Kd (81.1 μM) via fluorescence polarization or analogous methods [2]. The compound is appropriate as a positive control for validating alternative PPI inhibitors targeting the SOD1-Derlin-1 interface and for mechanistic studies examining ER stress pathway activation downstream of this interaction [1].

Structure-Activity Relationship and Chemical Probe Validation Studies

The dibromo substitution pattern (2,4-dibromophenyl) defines 56-20 and distinguishes it from structurally analogous compounds such as 56-26 (2,4-dichlorophenyl) and 56-59 (N-allyl-N-phenyl substitution) [1]. Researchers conducting SAR studies on the thieno[2,3-b]pyridine-2-carboxamide scaffold should procure 56-20 to evaluate the specific contribution of bromine atoms to target binding, cellular permeability, and physicochemical properties [2]. The compound has been characterized by parallel testing alongside 56-26 in in vitro IP assays, enabling direct comparative analysis of halogen effects on PPI inhibition potency [3]. This defined structural identity and documented purity (≥98%) support its use as a chemical probe for target validation studies requiring precise compound characterization .

SOD1 Enzymatic Activity Preservation Studies and Selectivity Profiling

SOD1-Derlin-1 inhibitor-1 (56-20) is documented to show no detectable inhibition of SOD1 enzymatic activity, a property confirmed in parallel testing with 56-26 [1]. This selectivity profile is essential for experiments designed to isolate the pathogenic effects of SOD1-Derlin-1 interaction from confounding effects on SOD1 antioxidant function. Use 56-20 in cellular assays to demonstrate that observed reductions in ER stress markers (e.g., BiP, CHOP) result specifically from PPI disruption rather than from altered SOD enzymatic activity. The compound serves as a selective tool for discriminating between SOD1 PPI-mediated toxicity and enzyme activity-dependent phenotypes, in contrast to copper chelators or active-site inhibitors that compromise both [1].

Cross-Mutant SOD1-Derlin-1 Interaction Screening in ALS Genetic Models

The #56 analog series, to which 56-20 belongs, has been validated to prevent Derlin-1 interaction with 122 distinct SOD1 mutations in cell-based co-immunoprecipitation assays [1]. While the cellular activity was demonstrated with the optimized series analog 56-59, 56-20 shares the same DBR-targeting mechanism and in vitro PPI inhibition activity [2]. Use 56-20 in HEK293A or neuronal cell models expressing diverse SOD1 mutant constructs (e.g., G93A, G85R, L144F) to assess mutation-specific versus conserved inhibition profiles. The compound is suitable for comparative studies examining whether specific SOD1 mutations confer differential sensitivity to PPI disruption, informing the potential applicability of this mechanism across the SOD1-linked familial ALS patient population [1].

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